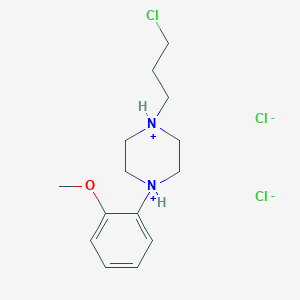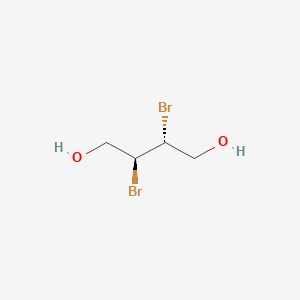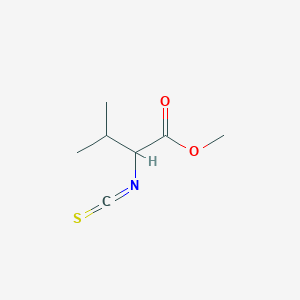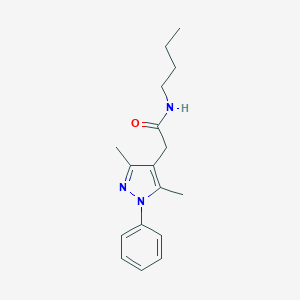
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide, also known as BDMC, is a pyrazole derivative that has gained attention in recent years due to its potential medicinal properties. BDMC has been studied for its ability to inhibit cancer cell growth, as well as its anti-inflammatory and antioxidant effects. In
Mecanismo De Acción
The mechanism of action of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in cancer cells is not fully understood. However, it has been proposed that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been shown to downregulate the expression of various proteins involved in cancer cell proliferation and survival.
In terms of its anti-inflammatory and antioxidant effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have various biochemical and physiological effects. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce tumor growth and metastasis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its specificity for cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. Additionally, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have low toxicity in animal studies.
One limitation of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo and may require the use of solvents or other delivery methods.
Direcciones Futuras
There are several future directions for research on N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. One area of interest is the development of more efficient synthesis methods for N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. Another area of research is the identification of the specific proteins and pathways that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide targets in cancer cells.
In addition, further studies are needed to determine the optimal dosing and administration of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo. Future research may also explore the potential use of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide is a pyrazole derivative that has shown potential medicinal properties, particularly in cancer treatment. Its ability to selectively inhibit cancer cell growth and induce apoptosis has made it a promising candidate for further research. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide also has anti-inflammatory and antioxidant effects, which may have implications for other diseases. While there are some limitations to using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments, its specificity for cancer cells and low toxicity make it a valuable tool for cancer research.
Métodos De Síntesis
The synthesis of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide involves the reaction of butylamine, 4-acetyl-3,5-dimethylphenylhydrazine, and phenyl isothiocyanate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been studied for its potential medicinal properties, particularly in cancer treatment. In vitro studies have shown that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been studied for its anti-inflammatory and antioxidant properties. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce inflammation and oxidative stress in various tissues.
Propiedades
Número CAS |
125103-56-2 |
|---|---|
Nombre del producto |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
Clave InChI |
TYEQOPUQTBJCKA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
SMILES canónico |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Otros números CAS |
125103-56-2 |
Sinónimos |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



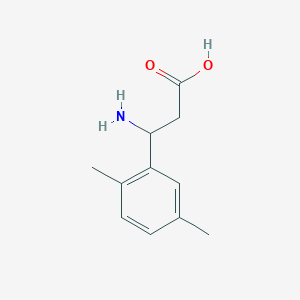
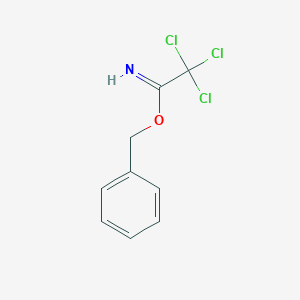

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
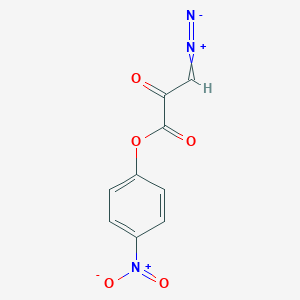
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
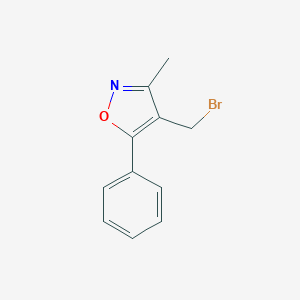

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
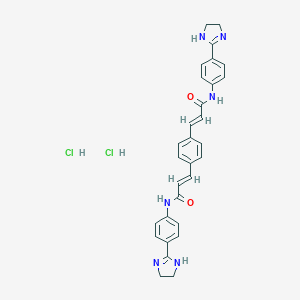
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
